An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of (6-Bromo-5-fluoropyridin-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of (6-Bromo-5-fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-5-fluoropyridin-3-yl)methanol , a halogenated pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, and insights into its reactivity and applications in drug discovery, empowering researchers to leverage this valuable intermediate in their scientific endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of (6-Bromo-5-fluoropyridin-3-yl)methanol is fundamental for its effective use in synthesis and drug design. Key identifying information and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1227502-23-9 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 4°C or Refrigerator | [1][2] |
| InChI | 1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | [1][2] |
| InChI Key | YETOCIUZFCFMGA-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of (6-Bromo-5-fluoropyridin-3-yl)methanol can be approached through a multi-step sequence, typically starting from a commercially available pyridine derivative. A plausible synthetic route involves the reduction of a corresponding carboxylic acid or aldehyde precursor. The following protocol outlines a general methodology based on established chemical transformations.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of (6-Bromo-5-fluoropyridin-3-yl)methanol.
Experimental Protocol: Reduction of 6-Bromo-5-fluoronicotinic Acid
This protocol describes the reduction of 6-bromo-5-fluoronicotinic acid to the corresponding alcohol. The choice of reducing agent is critical; for instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
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6-Bromo-5-fluoronicotinic acid
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Anhydrous tetrahydrofuran (THF)
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Deionized water
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-bromo-5-fluoronicotinic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition of Reducing Agent: Carefully add a solution of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF dropwise to the cooled suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). A more common and safer alternative is to slowly add a saturated aqueous solution of sodium potassium tartrate and stir until the grey suspension turns into a clear solution with a white precipitate.
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Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude (6-Bromo-5-fluoropyridin-3-yl)methanol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Reactivity and Applications in Medicinal Chemistry
The chemical architecture of (6-Bromo-5-fluoropyridin-3-yl)methanol provides multiple avenues for synthetic diversification, making it a valuable intermediate in drug discovery programs.
Key Reactive Sites and Their Significance
Caption: Key reactive sites of (6-Bromo-5-fluoropyridin-3-yl)methanol and their synthetic utility.
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The Hydroxymethyl Group: This functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical transformations. It can also undergo etherification or esterification to introduce diverse side chains.
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The Bromine Atom: The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[3]
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The Fluorine Atom: The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, modulating its pKa and dipole moment. This can have a profound impact on the binding affinity and pharmacokinetic properties of drug candidates.[3]
Application in the Synthesis of Biologically Active Molecules
Halogenated pyridines are prevalent scaffolds in modern pharmaceuticals. While specific examples detailing the direct use of (6-Bromo-5-fluoropyridin-3-yl)methanol in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are found in a variety of patented compounds, particularly in the domain of protein kinase inhibitors. The strategic placement of the bromo and fluoro substituents allows for precise modification and tuning of structure-activity relationships (SAR).
Safety and Handling
(6-Bromo-5-fluoropyridin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(6-Bromo-5-fluoropyridin-3-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized pyridine core provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, coupled with well-defined synthetic and purification protocols, will enable researchers to effectively utilize this compound in the development of novel therapeutic agents.
